

Application Notes and Protocols for Ultrasound-Assisted Suzuki-Miyaura Coupling of Benzoxazinones

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Compound of Interest

Compound Name: (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted benzoxazinones via ultrasound-assisted Suzuki-Miyaura cross-coupling reactions. This methodology offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for the formation of C-C bonds, which is a crucial step in the synthesis of diverse molecular libraries for drug discovery and development.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds, vinyl aromatics, and poly-olefins from the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by a palladium(0) complex.^{[1][2]} The application of ultrasound irradiation has been shown to significantly accelerate this reaction, often leading to higher yields in shorter reaction times and under milder conditions.^{[1][2][3]} This sonochemical approach is particularly advantageous for the synthesis of complex, biologically active molecules such as benzoxazinone derivatives.

Advantages of Ultrasound-Assisted Synthesis

The use of ultrasound in Suzuki-Miyaura coupling reactions offers several key benefits:

- Accelerated Reaction Rates: Ultrasound irradiation can dramatically reduce reaction times compared to conventional heating methods.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Improved Yields: Many reactions proceed with higher efficiency, providing better yields of the desired product.
- Milder Reaction Conditions: Sonication can facilitate reactions at lower temperatures, which is beneficial for thermally sensitive substrates.
- Enhanced Mass Transfer: The acoustic cavitation generated by ultrasound improves mixing and mass transfer, particularly in heterogeneous reaction mixtures.
- Greener Chemistry: This method often allows for the use of less hazardous solvents and can reduce energy consumption.[\[4\]](#)

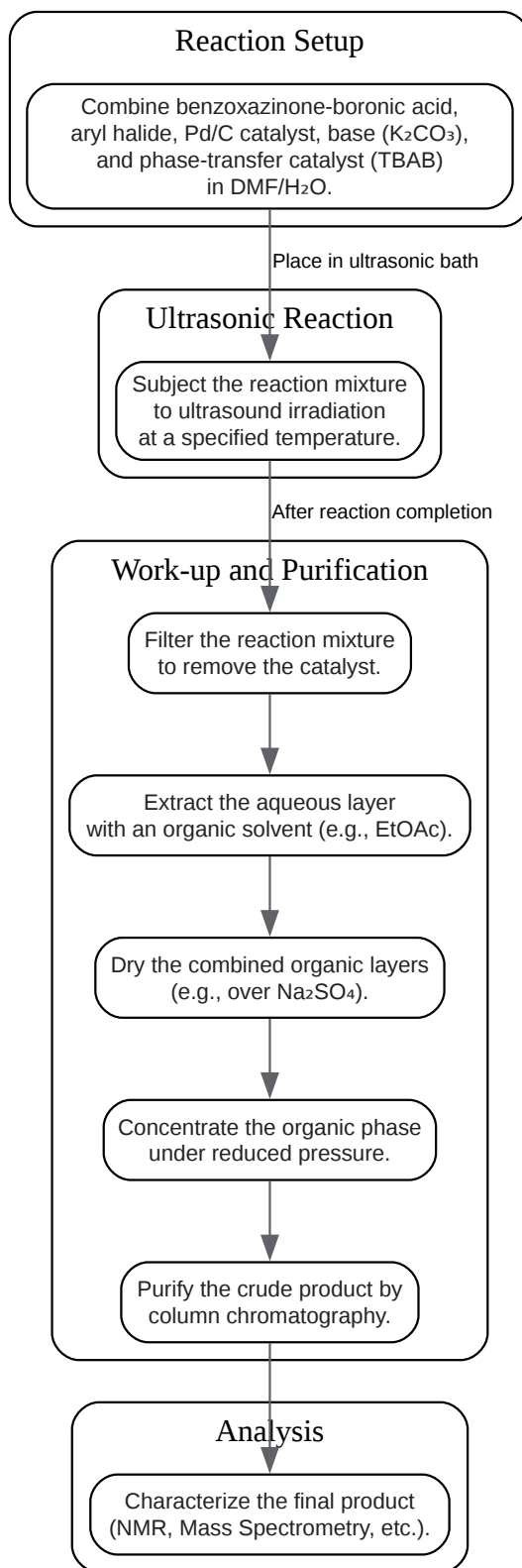
Experimental Data Summary

The following table summarizes the quantitative data for the ultrasound-assisted Suzuki-Miyaura coupling of (1,4-dihydro-2-oxo-2H-3,1-benzoxazin-6-yl)boronic acids with 2-aryl-3-bromoflavones, as reported in the literature.[\[5\]](#)

Entry	Ar	Product	Time (min)	Yield (%)
1	Ph	4a	25	82
2	4-Me-C ₆ H ₄	4b	30	85
3	4-OMe-C ₆ H ₄	4c	30	88
4	4-Cl-C ₆ H ₄	4d	25	84
5	4-F-C ₆ H ₄	4e	25	80
6	3-NO ₂ -C ₆ H ₄	4f	35	75
7	2-Cl-C ₆ H ₄	4g	35	78

Experimental Workflow

The general workflow for the ultrasound-assisted Suzuki-Miyaura coupling of benzoxazinones is depicted in the following diagram.



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Caption: General workflow for the ultrasound-assisted Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of 6-flavonyl substituted 1,4-dihydrobenzo[d][2,5]oxazin-2-ones.^[5] Researchers should optimize the reaction conditions for their specific substrates.

Materials:

- (4,4-Disubstituted-1,4-dihydro-2-oxo-2H-3,1-benzoxazin-6-yl)boronic acid (1.0 equiv)
- 2-Aryl-3-bromoflavone (1.2 equiv)
- 10% Palladium on Carbon (Pd/C) (10 mol%)
- Potassium Carbonate (K_2CO_3) (2.0 equiv)
- Tetrabutylammonium Bromide (TBAB) (1.0 equiv)
- N,N-Dimethylformamide (DMF)
- Water
- Ethyl Acetate (EtOAc)
- Hexane
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography

Equipment:

- Reaction vessel (e.g., round-bottom flask)
- Ultrasonic bath or probe sonicator

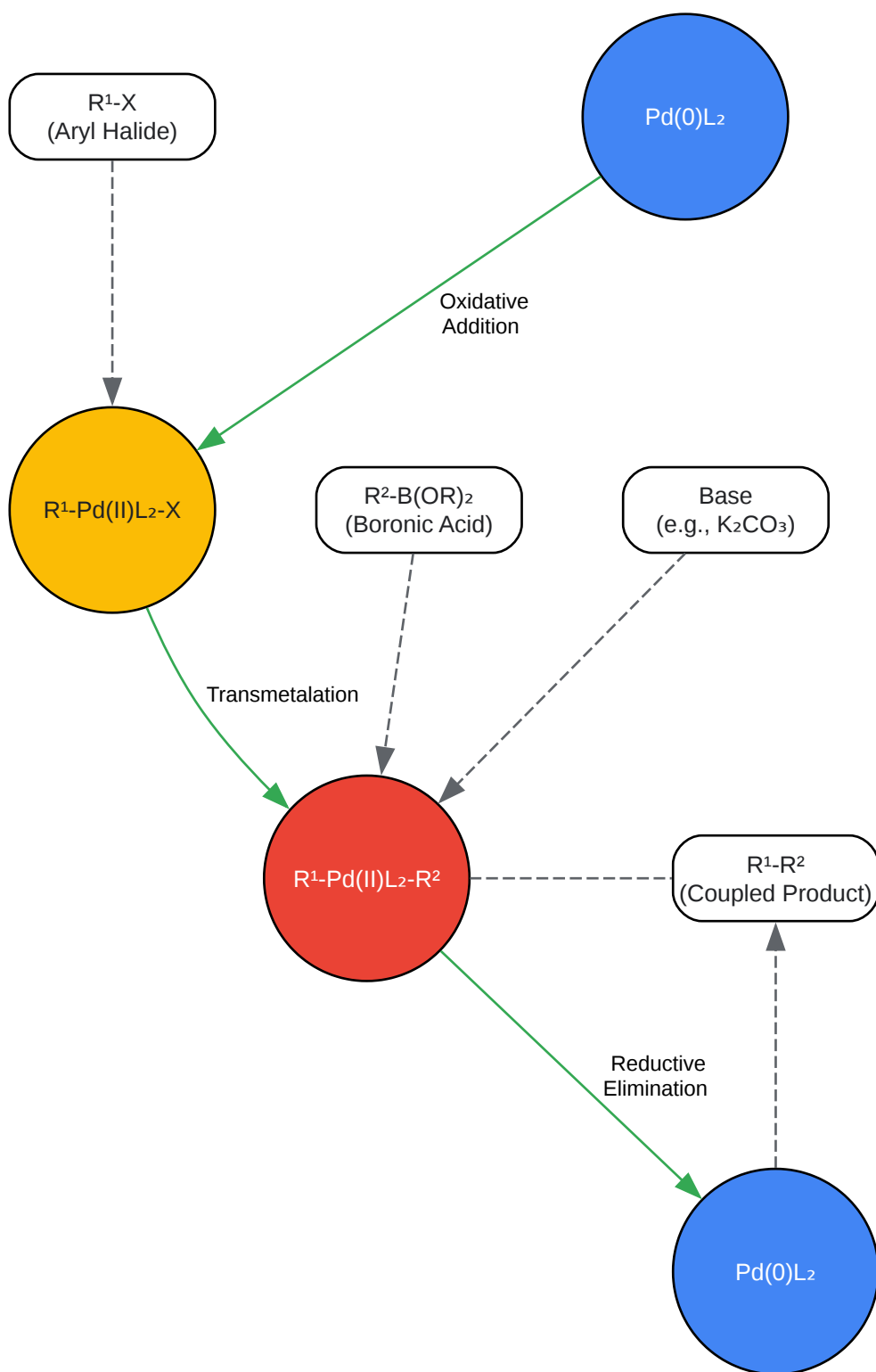
- Magnetic stirrer
- Condenser (if heating is required)
- Standard laboratory glassware for work-up and purification
- Rotary evaporator
- Chromatography column

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine the (4,4-disubstituted-1,4-dihydro-2-oxo-2H-3,1-benzoxazin-6-yl)boronic acid, 2-aryl-3-bromoflavone, 10% Pd/C, K₂CO₃, and TBAB.
- **Solvent Addition:** Add a mixture of DMF and water as the solvent. A common ratio is 1:1.^[4]
- **Ultrasonic Irradiation:** Place the reaction flask in an ultrasonic bath. Irradiate the mixture for the specified time (typically 25-35 minutes) at a controlled temperature.^[5] Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Catalyst Removal:** Upon completion of the reaction, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate.
- **Extraction:** Transfer the filtrate to a separatory funnel. Add water and extract the aqueous layer with ethyl acetate (3 x volume).
- **Drying and Concentration:** Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-flavonyl substituted 1,4-dihydro-benzo[d][2][5]oxazin-2-one.
- **Characterization:** Characterize the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Signaling Pathway and Logical Relationships

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, which is the underlying chemical transformation in this application.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This application note provides a starting point for researchers interested in utilizing ultrasound-assisted synthesis for the preparation of benzoxazinone derivatives. The provided protocols and data highlight the efficiency and potential of this methodology in modern drug discovery and development. Further optimization of reaction parameters may be necessary to achieve the best results for specific substrates.

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